(2R)-5-Oxo-piperidine-2-carboxylic acid
Description
(2R)-5-Oxo-piperidine-2-carboxylic acid is a six-membered heterocyclic compound featuring a piperidine ring with a ketone group at position 5 and a carboxylic acid moiety at position 2, where the stereochemistry at C2 is in the R-configuration. This compound is a chiral building block in medicinal chemistry, often used to design enzyme inhibitors and bioactive peptides due to its rigid conformation and hydrogen-bonding capabilities . Its piperidine backbone distinguishes it from smaller heterocycles like pyrrolidine (5-membered) or aziridine (3-membered), influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(2R)-5-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRACVAHDTEL-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CN[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-5-Oxo-piperidine-2-carboxylic acid, a piperidine derivative, has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C6H9NO3, featuring a piperidine ring with a keto group at the 5-position and a carboxylic acid group at the 2-position. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution.
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The keto and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins. This mechanism is crucial for its potential therapeutic effects.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for various enzymes. For example, studies have shown that it can inhibit enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of related piperidine derivatives. While specific data on this compound is limited, compounds with similar structures have demonstrated effectiveness against multidrug-resistant bacteria, suggesting potential for further investigation in this area .
Anticancer Activity
The anticancer properties of compounds structurally related to this compound have been evaluated in vitro. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) while exhibiting lower toxicity towards non-cancerous cells . This selectivity is crucial for developing safer anticancer therapies.
Case Studies
- Anticancer Activity Evaluation : In a study evaluating various piperidine derivatives, compound structures containing free amino groups exhibited significant anticancer activity against A549 cells. The study highlighted that modifications to the structure could enhance efficacy while minimizing cytotoxic effects on healthy cells .
- Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition capabilities of piperidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit specific metabolic enzymes, potentially offering therapeutic benefits in conditions like diabetes and cancer.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Heterocyclic Carboxylic Acids
| Compound Name | Ring Size | Substituents | Configuration | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (2R)-5-Oxo-piperidine-2-carboxylic acid | 6 | None (parent structure) | 2R | C₆H₉NO₃ | 143.14 |
| (2S)-5-Oxo-pyrrolidine-2-carboxylic acid | 5 | None | 2S | C₅H₇NO₃ | 129.12 |
| (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid | 5 | 4-Fluoro | 2R,4S | C₅H₆FNO₃ | 147.10 |
| (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid | 5 | 3-(4-Chlorophenyl) | 2S,3R | C₁₁H₁₀ClNO₃ | 239.66 |
| (2R)-Aziridine-2-carboxylic acid | 3 | None | 2R | C₃H₅NO₂ | 87.08 |
Key Observations :
Key Findings :
- Synthetic Complexity : Aziridine derivatives require specialized methods (e.g., Staudinger reaction) due to their high reactivity, whereas pyrrolidine and piperidine analogs are synthesized via conventional peptide coupling or hydrogenation .
- Stability : Piperidine derivatives generally exhibit superior shelf-life compared to aziridines, which decompose within weeks even under argon .
Key Insights :
- Enzyme Inhibition : Aziridine-containing compounds act as covalent modifiers due to their electrophilic ring, while piperidine analogs rely on steric and electronic complementarity for reversible inhibition .
- Antimicrobial vs. Antioxidant Activity : Chlorophenyl-substituted pyrrolidines show dual functionality depending on substituent position .
Research Highlights and Challenges
- Stereochemical Sensitivity : The R-configuration at C2 in this compound is critical for mimicking D-Ala in bacterial enzymes, whereas S-enantiomers show reduced activity .
- Stability-Activity Trade-offs : Aziridine derivatives, though highly reactive, face synthetic and storage challenges, limiting their in vivo applications .
- Fluorinated Analogs : The 4-fluoro-pyrrolidine derivative demonstrates enhanced metabolic stability, making it a candidate for prolonged biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
